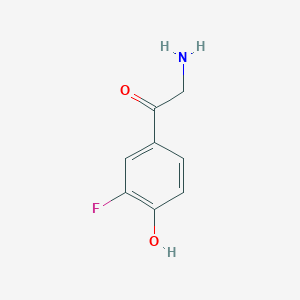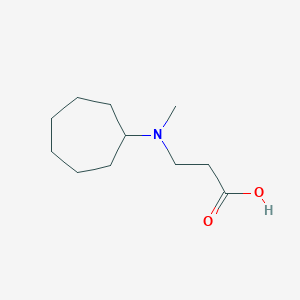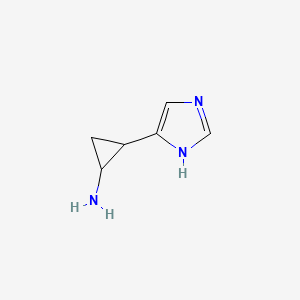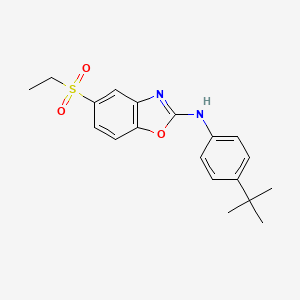
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a complex organic compound that features a combination of amine, ether, and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetraoxatetradecan chain and the diazinan ring. Common reagents used in these steps include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The diazinan ring can be reduced under specific conditions.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Applications De Recherche Scientifique
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxybenzamide
- N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride may exhibit unique properties such as enhanced solubility, specific binding affinity, or improved stability under certain conditions.
Propriétés
Formule moléculaire |
C22H35ClN4O8 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H34N4O8.ClH/c1-30-19-3-2-17(16-18(19)26-7-4-20(27)25-22(26)29)21(28)24-6-9-32-11-13-34-15-14-33-12-10-31-8-5-23;/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,27,29);1H |
Clé InChI |
CJXFOTFRCXYTMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCCOCCOCCOCCOCCN)N2CCC(=O)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)




